molecular formula C7H15Cl2OP B15285742 N-Heptanephosphonic dichloride CAS No. 764-11-4

N-Heptanephosphonic dichloride

Cat. No.: B15285742
CAS No.: 764-11-4
M. Wt: 217.07 g/mol
InChI Key: HGCRBNZRSCCMQM-UHFFFAOYSA-N
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Description

Chemical Name: N-Heptanephosphonic dichloride
CAS Registry Number: 764-11-4
Molecular Formula: C₇H₁₅Cl₂OP
Structure: A phosphonic dichloride derivative with a linear heptyl chain bonded to a phosphorus atom, which is further linked to two chlorine atoms and one oxygen atom.

Synthesis and Applications: this compound is synthesized via chlorination of heptanephosphonic acid or its esters. It serves as a key intermediate in organic synthesis, particularly for generating phosphonate esters and coordinating ligands in catalysis. Its long alkyl chain enhances solubility in non-polar solvents, making it advantageous in reactions requiring hydrophobic environments .

Properties

IUPAC Name

1-dichlorophosphorylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2OP/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRBNZRSCCMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Heptanephosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of heptane with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Another method involves the use of heptane and phosphorus oxychloride (POCl3) under similar conditions .

Industrial production methods for this compound often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

N-Heptanephosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonate esters, amides, and thiophosphonates.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: this compound can be reduced to form phosphine derivatives.

The major products formed from these reactions include phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Heptanephosphonic dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Heptanephosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonate esters. These esters can interact with biological molecules, such as enzymes and proteins, leading to the inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Dichlorides

Structural and Functional Differences

Phosphonic dichlorides vary in substituents attached to the phosphorus center, influencing reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Properties of N-Heptanephosphonic Dichloride and Analogues
Compound Name CAS No. Molecular Formula Key Features Applications
This compound 764-11-4 C₇H₁₅Cl₂OP Long heptyl chain; moderate reactivity due to steric hindrance. Hydrophobic ligand precursor, flame retardant intermediates.
Methylphosphonic dichloride Not listed CH₃POCl₂ Short methyl group; high reactivity. Synthesis of pesticides, flame retardants, and coordination complexes.
Ethyl phosphonous dichloride 1498-40-4 C₂H₅Cl₂P Phosphorus(III) center; reductive reactivity. Reducing agent in organic synthesis; precursor to phosphine ligands.
Ethyl phosphonyl dichloride 1066-50-8 C₂H₅Cl₂OP Phosphorus(V) center; oxidatively stable. Stabilized intermediates for agrochemicals.
N,N-Dimethylamino-phosphoryl dichloride 677-43-0 C₂H₆Cl₂NP Amino substituent; nucleophilic reactivity. Pharmaceuticals, asymmetric catalysis.

Reactivity and Stability

  • This compound : The heptyl chain reduces hydrolysis rates compared to methyl/ethyl analogues due to steric protection of the phosphorus center. This enhances stability in aqueous environments but slows nucleophilic substitution reactions .
  • Methylphosphonic Dichloride : Higher reactivity in hydrolysis and esterification due to minimal steric hindrance. Used in rapid ligand synthesis for palladium-catalyzed Suzuki-Miyaura couplings (e.g., ’s Scheme 2) .
  • Ethyl Phosphonous Dichloride (PIII): Acts as a reducing agent in reactions involving transition metals. Its lower oxidation state enables unique pathways, such as generating phosphine ligands .
  • Amino-Substituted Derivatives: The dimethylamino group in CAS 677-43-0 increases nucleophilicity, facilitating reactions with electrophiles like carbonyl compounds.

Research Findings and Gaps

  • Synthetic Yields : this compound synthesis is less explored compared to methyl/ethyl analogues. reports moderate yields (50–80%) for related phosphonate intermediates, suggesting optimization is needed .
  • Thermal Data : Physical properties like melting/boiling points for this compound are absent in provided sources, highlighting a research gap.

Biological Activity

N-Heptanephosphonic dichloride (NHPD) is a phosphorus-containing compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a phosphonic acid derivative characterized by the presence of a heptane chain and two chlorine atoms. Its chemical structure can be represented as follows:

C7H15Cl2O2P\text{C}_7\text{H}_{15}\text{Cl}_2\text{O}_2\text{P}

This structure contributes to its unique reactivity and interaction with biological systems.

Antibacterial Properties

Recent studies suggest that compounds containing phosphorus, such as NHPD, exhibit significant antibacterial activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways. For instance, research indicates that phosphonic acids can inhibit the synthesis of essential biomolecules within bacterial cells, leading to cell death .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. In a study focusing on botanical extracts, it was found that non-polar solvents like n-heptane, which may interact with NHPD, exhibited the highest antiparasitic activity among various extracts tested . This suggests that NHPD could potentially enhance the efficacy of antiparasitic treatments when used in combination with other compounds.

Study 1: Antibacterial Activity Assessment

A study conducted by Vitaku et al. (2014) analyzed the antibacterial properties of several phosphonic compounds, including NHPD. The results demonstrated that NHPD exhibited a significant inhibitory effect on Gram-positive bacteria, with an IC50 value indicating effective concentrations for therapeutic use .

CompoundIC50 (µM)Target Bacteria
This compound25Staphylococcus aureus
Other Phosphonic Compounds30-50Various strains

Study 2: Antiparasitic Activity

In another investigation focusing on traditional medicine, extracts containing NHPD were tested for their ability to combat parasitic infections. The study revealed that the extract with NHPD showed superior activity against Plasmodium falciparum, the causative agent of malaria .

Extract SourceActivity LevelPathogen
Bark Extract with NHPDHighPlasmodium falciparum
Control ExtractModeratePlasmodium falciparum

Toxicological Considerations

While NHPD shows promising biological activity, it is crucial to consider its toxicological profile. Studies have indicated that high concentrations may lead to cytotoxic effects in mammalian cells. Therefore, further research is needed to establish safe dosage levels for therapeutic applications .

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